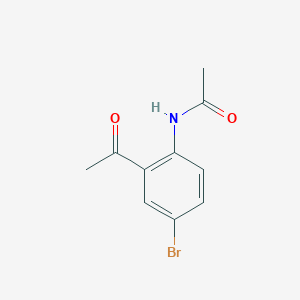
N-(2-acetyl-4-bromophenyl)acetamide
Übersicht
Beschreibung
“N-(2-acetyl-4-bromophenyl)acetamide” is a chemical compound with the CAS Number: 29124-64-9 . It has a molecular weight of 256.1 and its IUPAC name is N-(2-acetyl-4-bromophenyl)acetamide . The compound is a light yellow solid .
Molecular Structure Analysis
The molecular structure of “N-(2-acetyl-4-bromophenyl)acetamide” can be represented by the linear formula C10H10BrNO2 . The InChI code for this compound is 1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis
“N-(2-acetyl-4-bromophenyl)acetamide” is a light yellow solid . and should be stored at temperatures between 0-5 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Intermediate for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound to N-(2-acetyl-4-bromophenyl)acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using various acyl donors, optimizing the process for effective synthesis (Magadum & Yadav, 2018).
Structural Elucidation and Biological Assessment
Ghazzali et al. (2012) conducted a study on microwave-assisted synthesis of derivatives of N-(2-acetyl-4-bromophenyl)acetamide. They characterized these derivatives through IR and NMR spectroscopy and assessed their antimicrobial activity, finding selective inhibitory effects against certain bacterial strains and fungal species (Ghazzali et al., 2012).
Synthesis of N‐Acetyl Enamides
Tang et al. (2014) investigated the synthesis of N‐acetyl enamides, including N-(1-(4-bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with iron(II) acetate. This study contributes to the understanding of acyclic N-acetyl α-arylenamides and their potential applications (Tang et al., 2014).
Free Radical Scavenging Activity
Boudebbous et al. (2021) studied a derivative of N-(2-acetyl-4-bromophenyl)acetamide, specifically N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), for its free radical scavenging activity. They combined in vitro assays and quantum chemistry calculations to determine its potency as a free radical scavenger, which could have implications for its use in various applications (Boudebbous et al., 2021).
Potential as Anti-HIV Drugs
A study by Oftadeh et al. (2013) focused on the local molecular properties of acetamide derivatives, including those with bromophenyl substitutions, as potential anti-HIV drugs. They used density functional theory (DFT) to analyze the interaction between these derivatives and biological molecules, suggesting their potency against HIV (Oftadeh, Mahani, & Hamadanian, 2013).
Synthesis and Pharmacological Evaluation
Severina et al. (2020) synthesized and evaluated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. They found that certain derivatives, including those with 4-bromophenyl substituents, displayed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-acetyl-4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHNZIRCTDCQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332626 | |
| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-4-bromophenyl)acetamide | |
CAS RN |
29124-64-9 | |
| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

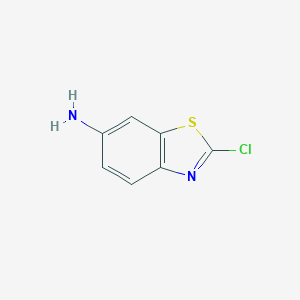
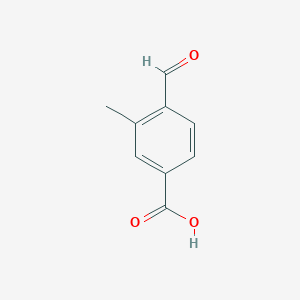
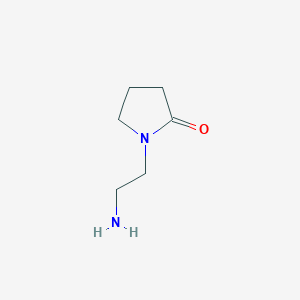
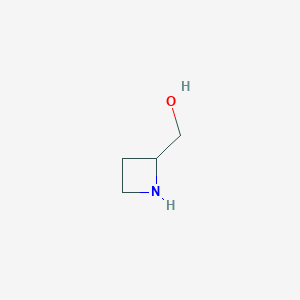
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
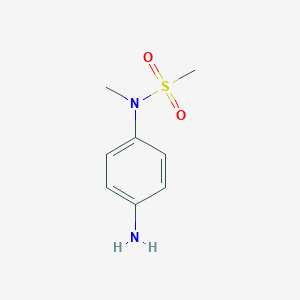
![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)
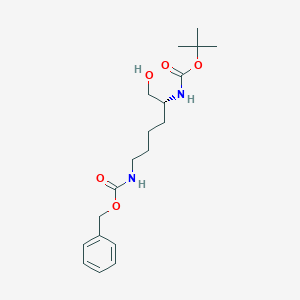
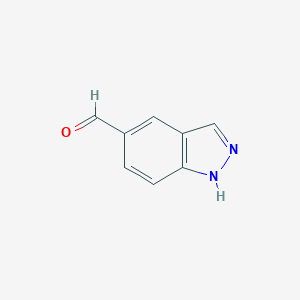
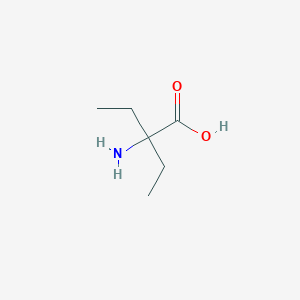
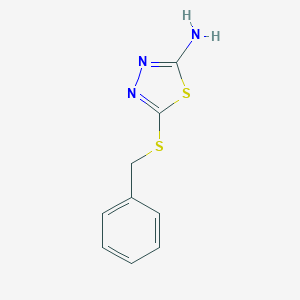
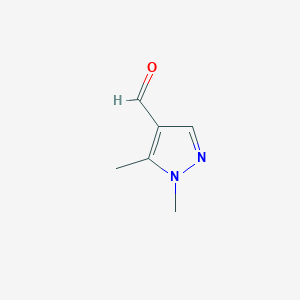
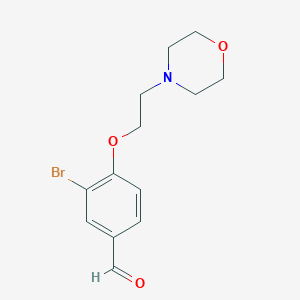
![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)